molecular formula C11H14ClNO4 B1289979 2-Amino-4-(2-chloroethoxy)-5-methoxybenzoic acid methyl ester CAS No. 214470-60-7

2-Amino-4-(2-chloroethoxy)-5-methoxybenzoic acid methyl ester

Cat. No. B1289979
CAS RN: 214470-60-7
M. Wt: 259.68 g/mol
InChI Key: OKYLJMNWFOOEKE-UHFFFAOYSA-N
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Description

The compound “2-Amino-4-(2-chloroethoxy)-5-methoxybenzoic acid methyl ester” is a complex organic molecule. It contains an amino group (-NH2), a methoxy group (-OCH3), a chloroethoxy group (-OCH2CH2Cl), and a carboxylic acid methyl ester group (-COOCH3) attached to a benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each adding a different functional group to the benzene ring. The exact synthesis pathway would depend on the specific reactions used and the order in which the functional groups are added .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a stable, aromatic base for the molecule. The electron-donating methoxy and amino groups and the electron-withdrawing carboxylic acid ester group would influence the compound’s reactivity .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the chloroethoxy group could undergo nucleophilic substitution reactions, and the carboxylic acid ester group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylic acid ester and amino groups and the nonpolar benzene ring and methoxy group .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is volatile, it might pose an inhalation risk. The presence of a chloroethoxy group might also mean that the compound is reactive and could pose a risk if not handled properly .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses. For example, it could be studied as a potential precursor to other compounds, or its biological activity could be explored if it’s intended to be a drug .

properties

IUPAC Name

methyl 2-amino-4-(2-chloroethoxy)-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4/c1-15-9-5-7(11(14)16-2)8(13)6-10(9)17-4-3-12/h5-6H,3-4,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYLJMNWFOOEKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)N)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629922
Record name Methyl 2-amino-4-(2-chloroethoxy)-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-(2-chloroethoxy)-5-methoxybenzoate

CAS RN

214470-60-7
Record name Methyl 2-amino-4-(2-chloroethoxy)-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 50 mL volume glass flask equipped with a stirrer, a thermometer, a reflux condenser and a gas inlet were placed 1.02 g (3.45 mmol) of methyl 5-methoxy-4-(2-chloroethoxy)-2-nitrobenzoate (purity: 98%) obtained in Reference Example III-2 and 20 mL of methanol. The resulting mixture was heated to 50° C. under stirring. To the mixture was added 0.5 g of 3 wt. % platinum sulfide/carbon (containing 65.7% water) at the same temperature. The resulting mixture was heated to the same temperature for one hour, while hydrogen was introduced to the mixture under atmospheric pressure at a rate of 50 mL/min. After the reaction was complete, the reaction mixture was filtered and the filtrate was concentrated under reduced pressure, to precipitate a crystalline product. The crystalline product was dried under reduced pressure, to give 0.91 g (isolated yield: 93.0%, purity: 99% in terms of area percentage determined by high performance liquid chromatography) of methyl 5-methoxy-4-(2-chloroethoxy)-anthranilate as a white crystalline product.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
platinum sulfide carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 68.2 g (235.4 mmol) of 4-(2-chloro-ethoxy)-5-methoxy-2-nitro-benzoic acid methyl ester and 52.6 g (941.8 mmol) of iron was mechanically stirred at reflux in a mixture containing 62.9 g ammonium chloride, 393 ml water, and 1021 ml methanol for 15 hr. The mixture was concentrated and mixed with ethyl acetate. The organic solution was washed with water and saturated sodium bicarbonate. The solution was dried over magnesium sulfate and filtered through a short column of silica gel. The solution was concentrated to 200 ml and diluted with 250 of hot hexane. After standing 47.7 g of the tide compound was obtained as a solid: mass spectrum (electrospray, m/e) M+H 259.8.
Quantity
68.2 g
Type
reactant
Reaction Step One
Name
Quantity
52.6 g
Type
catalyst
Reaction Step One
Quantity
62.9 g
Type
reactant
Reaction Step Two
Name
Quantity
393 mL
Type
reactant
Reaction Step Two
Quantity
1021 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-(2-chloro-ethoxy)-5-methoxy-2-nitro-benzoic acid methyl ester (2.7 g, 9.32 mmol) in ethyl acetate (30 mL) was added 10% Pd/C (405 mg) and the mixture was stirred under H2 for 12 h. Completion of the reaction was monitored by LCMS. The reaction mixture was filtered using a celite pad and was washed with excess ethyl acetate and evaporated to dryness to afford the pure 2-amino-4-(2-chloro-ethoxy)-5-methoxy-benzoic acid methyl ester (2.40 g, 99%) as a solid. 1H NMR (300 MHz, DMSO-d6) δ 7.15 (s, 1H), 6.40 (s, 2H), 6.35 (s, 1H), 4.18 (t, 2H), 3.95 (t, 2H), 3.70 s, 3H), 3.65 (s, 3H), LC-MS (ESI) m/z 260 (M+H)+.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
405 mg
Type
catalyst
Reaction Step One

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